molecular formula C21H25N5O4 B612183 Teloxantrone CAS No. 91441-48-4

Teloxantrone

Cat. No.: B612183
CAS No.: 91441-48-4
M. Wt: 411.5 g/mol
InChI Key: WOPAVGQTOMNFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Teloxantrone involves multiple steps, including the formation of the anthrapyrazole core. The synthetic route typically starts with the condensation of an anthraquinone derivative with a hydrazine derivative to form the anthrapyrazole core. This is followed by various functional group modifications to achieve the final structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

Teloxantrone undergoes several types of chemical reactions, including:

Scientific Research Applications

Teloxantrone has been extensively studied for its applications in various scientific fields:

Biological Activity

Teloxantrone, a synthetic anthraquinone derivative, is recognized for its significant biological activity, particularly in the field of oncology. This compound exhibits various mechanisms of action that contribute to its potential as an anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

1. Telomerase Inhibition
this compound preferentially inhibits telomerase activity, an enzyme frequently overexpressed in cancer cells. By inhibiting telomerase, this compound triggers DNA damage and apoptosis in tumor cells. Research indicates that among various compounds tested, this compound derivatives showed significant inhibitory effects on telomerase activity, with an IC50 value of 9.61 ± 0.93 µM for one variant (TXT4), which is substantially lower than the reference compound BIBR1532 (64.11 ± 2.53 µM) .

2. DNA Intercalation and Cross-linking
this compound intercalates into DNA, leading to the formation of DNA cross-links and strand breaks. This mechanism is critical for its anticancer activity as it disrupts the integrity of the genetic material within cancer cells .

3. Induction of Apoptosis
The compound induces apoptotic cell death through both extrinsic and intrinsic pathways. In lung cancer cell lines, this compound was shown to activate DNA damage response pathways involving ATM/Chk2 and ATR/Chk1 cascades .

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceMechanismKey Findings
Telomerase InhibitionSignificant inhibition with IC50 = 9.61 µM
DNA InteractionInduces cross-linking and strand breaks
Immune ResponsePromotes cellular immune responses against telomerase

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating various cancers:

Case Study 1: Lung Cancer
A study evaluated the effects of this compound on lung cancer cell lines. Results demonstrated that treatment led to a significant increase in apoptotic cell death compared to control groups, indicating its potential effectiveness in clinical settings.

Case Study 2: Advanced Malignancies
In a clinical trial involving patients with advanced malignancies, this compound was administered as part of a combination therapy regimen. The trial reported a notable reduction in tumor size in several patients, with manageable side effects .

Properties

CAS No.

91441-48-4

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

InChI

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3

InChI Key

WOPAVGQTOMNFGS-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Moxantrazole;  Teloxantrone;  CI-937;  DuP-937;  NSC-355644;  PD-113309;  CI937;  DuP937;  NSC355644;  PD113309.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Teloxantrone
Reactant of Route 2
Teloxantrone
Reactant of Route 3
Teloxantrone
Reactant of Route 4
Teloxantrone
Reactant of Route 5
Teloxantrone
Reactant of Route 6
Teloxantrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.